molecular formula C13H14N2O2S B5875519 N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide

N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide

Cat. No. B5875519
M. Wt: 262.33 g/mol
InChI Key: HTELHULFSSSYKL-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide, also known as DFTZ, is a drug compound with potential therapeutic applications. This compound has been studied for its mechanism of action and biochemical and physiological effects, which are important considerations for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and potential neuroprotective effects. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one limitation of using N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide in lab experiments is the limited understanding of its mechanism of action, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research involving N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Additionally, studies could focus on optimizing the synthesis and formulation of N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide for use as a drug candidate. Further preclinical and clinical studies are also needed to determine the safety and efficacy of N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide in humans. Finally, research could explore potential applications of N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with 2,5-dimethylfuran-3-carboxaldehyde and hydrazine hydrate. Other methods involve the use of different starting materials and reagents, but all result in the formation of N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide.

Scientific Research Applications

N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide has been studied for its potential use in scientific research, particularly in the areas of cancer treatment and drug development. Studies have shown that N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide has been shown to have potential as a drug candidate for the treatment of other diseases, including Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-8-7-11(10(3)17-8)9(2)14-15-13(16)12-5-4-6-18-12/h4-7H,1-3H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTELHULFSSSYKL-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=NNC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)/C(=N/NC(=O)C2=CC=CS2)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.